molecular formula C16H22Cl2N2O2 B2506769 (3-Chlorophenyl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride CAS No. 1396880-75-3

(3-Chlorophenyl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride

Cat. No. B2506769
CAS RN: 1396880-75-3
M. Wt: 345.26
InChI Key: SIWWJIRLOOQRQR-UHFFFAOYSA-N
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Description

The compound of interest, (3-Chlorophenyl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride, is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and prevalence in a variety of pharmacologically active compounds. Piperazine derivatives are known for their potential biological activities, including anticancer and antituberculosis properties .

Synthesis Analysis

The synthesis of related piperazine derivatives typically involves the reaction of substituted phenylpiperazine with various aldehydes or ketones in the presence of reductive amination agents. For instance, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride was achieved through acetylation protection of ferulic acid, followed by reaction with piperazine and subsequent deacetylation . Similarly, [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives were synthesized using a reductive amination method with sodium triacetoxyborohydride . These methods provide a general blueprint for the synthesis of the compound , suggesting that a similar approach could be employed.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using spectral data analysis, including IR, ^1HNMR, and MS . Additionally, X-ray crystallography can provide detailed insights into the crystalline structure, as seen in the study of 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride, which crystallizes in the monoclinic crystal system . Theoretical calculations, such as DFT/B3LYP/6-311G (d,p) level of theory, can also be used to predict structural and electronic properties, which are typically in good agreement with experimental data .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions depending on their substituents. The reductive amination process is a key reaction for synthesizing these compounds, as it allows for the introduction of different alkyl or aryl groups onto the piperazine ring . The presence of functional groups like chloro and hydroxyethyl can influence the reactivity and subsequent chemical transformations of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like chlorophenyl and cyclopropyl groups can affect these properties significantly. For example, the presence of chloro groups can enhance the lipophilicity of the compound, which may affect its biological activity and pharmacokinetics . The HOMO-LUMO energy gap calculated from theoretical studies can provide insights into the chemical reactivity and stability of the compound .

Biological Activity Analysis

Piperazine derivatives have been studied for their potential biological activities. Some compounds have shown in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity . Molecular docking studies can predict the interaction of these compounds with specific proteins, such as the Prostate specific membrane protein, which can provide valuable information for drug development . The cytotoxic potential of these compounds against various cancer cell lines has also been evaluated, with some showing effectiveness against prostate cancer .

Scientific Research Applications

Anticancer and Antituberculosis Studies

  • Mallikarjuna, Padmashali, and Sandeep (2014) explored the synthesis of derivatives of (3-Chlorophenyl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone and found that some compounds exhibited significant antituberculosis and anticancer activity, particularly against human breast cancer cell lines and tuberculosis strains (Mallikarjuna, Padmashali, & Sandeep, 2014).

Synthesis and Optimization for Therapeutic Agents

  • Abbasi et al. (2019) synthesized a series of derivatives and screened them against α-glucosidase enzyme, showing considerable inhibitory activity. These compounds were also evaluated for hemolytic and cytotoxic profiles (Abbasi et al., 2019).

Antimicrobial Activity

  • Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives and screened them for antimicrobial activity. They observed variable and modest activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).

Molecular Interaction Studies

  • Shim et al. (2002) investigated the molecular interaction of a similar antagonist with the CB1 cannabinoid receptor, providing insights into the steric binding interaction with the receptor (Shim et al., 2002).

Crystal Structure Analysis

  • Revathi et al. (2015) conducted crystal structure analysis of an adduct related to this compound, revealing insights into its molecular structure and intermolecular interactions (Revathi et al., 2015).

Research on Synthesis Processes

  • Zheng Rui (2010) focused on the synthesis of a similar compound, highlighting the process and structural identification using NMR (Zheng Rui, 2010).

Alzheimer's Disease Research

  • Hassan et al. (2018) explored the synthesis of multifunctional amides for Alzheimer's disease therapy, showing moderate enzyme inhibitory potentials and mild cytotoxicity (Hassan et al., 2018).

properties

IUPAC Name

(3-chlorophenyl)-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2.ClH/c17-14-3-1-2-13(10-14)16(21)19-8-6-18(7-9-19)11-15(20)12-4-5-12;/h1-3,10,12,15,20H,4-9,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWWJIRLOOQRQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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